molecular formula C7H10N2O2 B13172246 4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide

4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide

Cat. No.: B13172246
M. Wt: 154.17 g/mol
InChI Key: VEARUFNUWRXCPD-UHFFFAOYSA-N
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Description

4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide is a heterocyclic compound that features a unique structure combining a cyclopentane ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentanone with hydroxylamine to form an oxime, followed by cyclization in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized heterocycles.

Scientific Research Applications

4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide is unique due to its specific combination of a cyclopentane ring fused with an oxazole ring and the presence of a carboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide

InChI

InChI=1S/C7H10N2O2/c8-7(10)6-4-2-1-3-5(4)11-9-6/h4-5H,1-3H2,(H2,8,10)

InChI Key

VEARUFNUWRXCPD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)ON=C2C(=O)N

Origin of Product

United States

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